Magnesium phosphate, dibasic

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

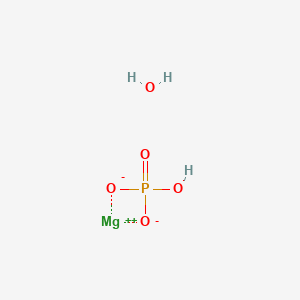

Magnesium phosphate, dibasic, also known as this compound, is a useful research compound. Its molecular formula is H3MgO5P and its molecular weight is 138.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Food Industry

Role as a Food Additive

- Stabilizer and Emulsifier : Magnesium phosphate dibasic is commonly used in processed foods to enhance texture and extend shelf life. It serves as an emulsifying agent that helps blend ingredients that typically do not mix well, such as oil and water.

- Nutritional Supplement : It is often included in dietary supplements due to its bioavailable magnesium content, which is vital for metabolic functions and bone health.

| Application | Function | Benefits |

|---|---|---|

| Food Additive | Stabilizer & Emulsifier | Enhances texture & shelf life |

| Nutritional Supplement | Source of Magnesium | Supports bone health & metabolism |

Pharmaceuticals

Use in Drug Formulations

- Excipient : In pharmaceutical formulations, magnesium phosphate dibasic acts as an excipient that aids in the controlled release of active ingredients. This property enhances the efficacy of medications by ensuring a steady release of the drug into the bloodstream.

- Bone Health : It is utilized in dietary supplements aimed at improving bone density and overall skeletal health, especially beneficial for populations at risk of osteoporosis.

Agriculture

Fertilizer Component

- Nutrient Source : As a fertilizer additive, magnesium phosphate dibasic provides essential nutrients—magnesium and phosphorus—that are crucial for plant growth. Its incorporation into fertilizers promotes healthy crop yields.

| Fertilizer Type | Nutrients Provided | Impact on Growth |

|---|---|---|

| Agricultural Fertilizer | Magnesium & Phosphorus | Enhances plant growth & yield |

Cosmetics

In Personal Care Products

- Thickening Agent : In cosmetic formulations, magnesium phosphate dibasic functions as a thickening agent that improves the texture and stability of lotions and creams.

Animal Feed

Mineral Supplement

- Livestock Nutrition : It is added to animal feed to ensure adequate intake of magnesium and phosphorus, essential for maintaining optimal health and productivity in livestock.

Materials Science

Cement and Ceramics

- Construction Materials : Magnesium phosphate dibasic is increasingly being used in the formulation of magnesium phosphate cements (MPCs), which are gaining popularity as bone void fillers due to their excellent biocompatibility and mechanical properties.

Case Study: Magnesium Phosphate Cements

Recent studies have highlighted the effectiveness of magnesium phosphate cements in orthopedic applications. A study demonstrated that MPCs exhibit superior mechanical strength and setting times compared to traditional calcium-based cements, making them suitable for use in bone repair and regeneration.

| Property | Traditional Cements | Magnesium Phosphate Cements |

|---|---|---|

| Setting Time | Longer | Shorter |

| Mechanical Strength | Moderate | High |

| Biocompatibility | Moderate | High |

Análisis De Reacciones Químicas

Reaction with Hydrochloric Acid

MgHPO₄ reacts with HCl to form magnesium chloride and phosphoric acid:

MgHPO₄ + 2HCl → MgCl₂ + H₃PO₄

Reaction with Sodium Hydroxide

In alkaline conditions, MgHPO₄ forms magnesium hydroxide and sodium phosphate:

MgHPO₄ + 2NaOH → Mg(OH)₂ + Na₂HPO₄

Thermal Decomposition

Upon heating, MgHPO₄·3H₂O undergoes dehydration and decomposition:

-

Loss of water (25–200°C):

MgHPO₄·3H₂O → MgHPO₄ + 3H₂O -

Formation of pyrophosphate (>500°C):

2MgHPO₄ → Mg₂P₂O₇ + H₂O

Data Table: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Decomposition temperature | 550°C | |

| Loss on ignition (800°C) | 29–36% | |

| Final product | Mg₂P₂O₇ |

Nutritional Supplements

-

Used as a magnesium source in infant formulas and sports nutrition (E343) .

-

Complies with FCC purity standards: ≥96% Mg₂P₂O₇, ≤4 mg/kg lead, ≤3 mg/kg arsenic .

Biomedical Materials

Propiedades

Fórmula molecular |

H3MgO5P |

|---|---|

Peso molecular |

138.3 g/mol |

Nombre IUPAC |

magnesium;hydrogen phosphate;hydrate |

InChI |

InChI=1S/Mg.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+2;;/p-2 |

Clave InChI |

MSVHHPWGDJNREX-UHFFFAOYSA-L |

SMILES canónico |

O.OP(=O)([O-])[O-].[Mg+2] |

Sinónimos |

magnesium hydrogen phosphate magnesium orthophosphate magnesium phosphate magnesium phosphate (1:1) magnesium phosphate (2:1) magnesium phosphate (2:3) magnesium phosphate (USP) magnesium phosphate, dibasic magnesium phosphate, monobasic magnesium phosphate, tribasic magnesium phosphate, tribasic, pentahydrate newberyite newberyte trimagnesium orthophosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.